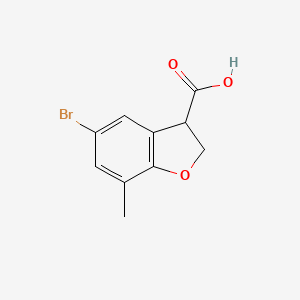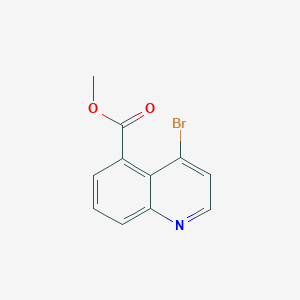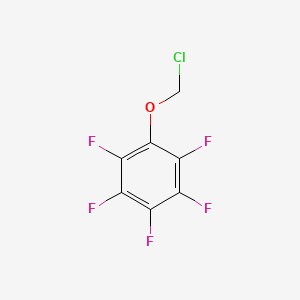
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a chloromethoxy group
Métodos De Preparación
The synthesis of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the chloromethylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and controlled temperatures to ensure selective and efficient transformations .
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties imparted by the fluorine atoms.
Biological Studies: Researchers explore its potential as a precursor for bioactive molecules, investigating its interactions with biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene in various applications depends on its chemical reactivity. In organic synthesis, its reactivity is primarily driven by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the benzene ring and the chloromethoxy group. This makes it a versatile intermediate for nucleophilic substitution and other reactions .
Comparación Con Compuestos Similares
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(Methoxymethoxy)-2,3,4,5,6-pentafluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, affecting its reactivity and applications.
1-(Chloromethoxy)-benzene: Contains fewer fluorine atoms, resulting in different electronic properties and reactivity profiles.
The uniqueness of this compound lies in the combination of the electron-withdrawing fluorine atoms and the reactive chloromethoxy group, which together enhance its utility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H2ClF5O |
|---|---|
Peso molecular |
232.53 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C7H2ClF5O/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
Clave InChI |
VULSKFUWSJBFTN-UHFFFAOYSA-N |
SMILES canónico |
C(OC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


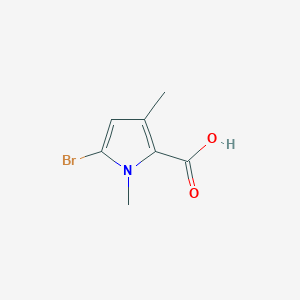
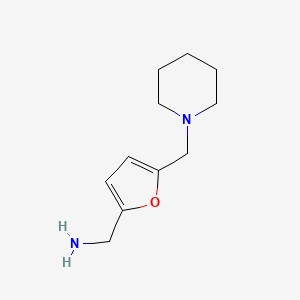
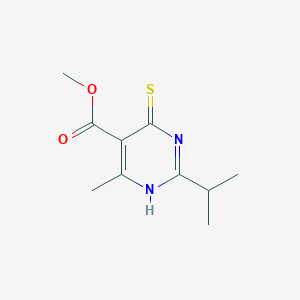
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
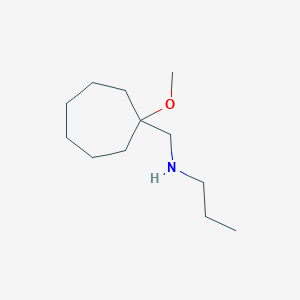


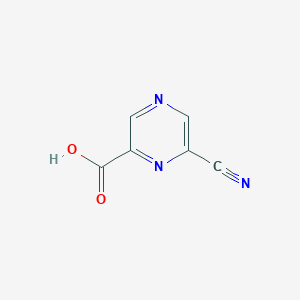
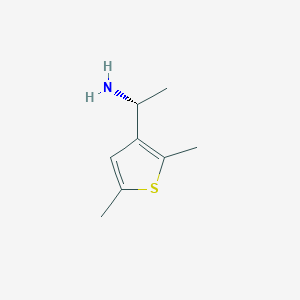
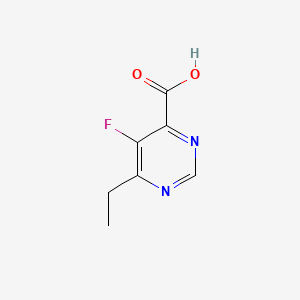
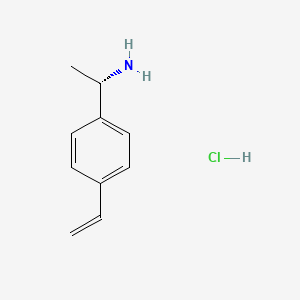
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
